2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound featuring a benzimidazole core, a piperidine ring, and a chloro-methyl phenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-benzo[d]imidazole and piperidine as the core components.
Reaction Steps: The piperidine ring is first functionalized with the benzo[d]imidazole moiety through nucleophilic substitution reactions. Subsequently, the chloro-methyl phenyl group is introduced via acylation reactions.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various nucleophiles.
Acylation: Acylation reactions are used to introduce the acetyl group, typically using acyl chlorides or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, polar aprotic solvents
Acylation: Acyl chlorides, anhydrides, pyridine as a base
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted piperidines
Acylation: Amides, esters
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity. Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions and enzyme inhibition. Medicine: The compound has shown promise in drug discovery, particularly in the development of new therapeutic agents targeting various diseases. Industry: It is utilized in the production of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the biological context and the specific application.
Comparison with Similar Compounds
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamide
N-(3-chloro-4-methylphenyl)acetamide
4-(1H-benzo[d]imidazol-2-yl)piperidine
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide in various scientific fields. Its versatile applications and unique properties make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-14-6-7-16(12-17(14)22)23-20(27)13-26-10-8-15(9-11-26)21-24-18-4-2-3-5-19(18)25-21/h2-7,12,15H,8-11,13H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRVKTXOJGSSSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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